molecular formula C18H25N3OS2 B6766092 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide

Cat. No.: B6766092
M. Wt: 363.5 g/mol
InChI Key: WTGWANVKTOITPR-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring structure

Properties

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS2/c1-18(2,3)13-10-23-14(21-13)8-9-19-17(22)16-15(20-11-24-16)12-6-4-5-7-12/h10-12H,4-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGWANVKTOITPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2=C(N=CS2)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the tert-butyl group and the cyclopentyl moiety. Common reagents used in these reactions include thionyl chloride, tert-butylamine, and cyclopentanone. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the thiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]pyridine-4-sulfonamide
  • 3-amino-N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide

Uniqueness

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-4-cyclopentyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

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